molecular formula C10H10ClN B596696 6-(2-Chloroethyl)-1H-indole CAS No. 1253654-38-4

6-(2-Chloroethyl)-1H-indole

Cat. No.: B596696
CAS No.: 1253654-38-4
M. Wt: 179.647
InChI Key: BNTLHZBOFSMIES-UHFFFAOYSA-N
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Description

6-(2-Chloroethyl)-1H-indole (CAS 1253654-38-4) is a regioselectively substituted indole derivative that serves as a valuable synthetic intermediate and biological probe in modern heterocyclic chemistry research . The compound features a chloroethyl substituent at the 6-position of the indole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to facilitate interactions with biological macromolecules . This structural motif is significant for its dual functionality; the indole core provides a versatile framework for drug discovery, while the reactive chloroethyl group serves as a handle for further chemical transformations, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies . The positioning of the chloroethyl group at the 6-position allows for optimal spatial arrangement that can facilitate interactions with protein binding sites, making it a key intermediate in the development of novel molecules with enhanced biological properties and improved pharmacological profiles . In research applications, this compound is employed as a key building block in the synthesis of more complex heterocyclic systems, particularly in the exploration of compounds with potential anticancer activity . The chloroethyl substituent acts as a reactive handle for nucleophilic substitution reactions, allowing researchers to generate diverse libraries for biological evaluation . Indole derivatives have demonstrated significant potential as therapeutic agents for various disease states, with recent studies highlighting their applications as kinase inhibitors targeting oncogenic pathways, antimicrobial agents, and antiviral compounds . The compound can be synthesized through multiple pathways, including Friedel-Crafts acylation followed by reductive chlorination, or through nucleophilic alkylation of 6-hydroxyindole precursors . Attention: This product is for research use only. It is not intended for human or veterinary use or for diagnostic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-(2-chloroethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,12H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLHZBOFSMIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745129
Record name 6-(2-Chloroethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253654-38-4
Record name 6-(2-Chloroethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway and Conditions

  • Friedel-Crafts Acylation : Introduction of a chloroacetyl group at the 6-position of indole via Friedel-Crafts acylation. While indole typically undergoes electrophilic substitution at the 3-position, directing groups (e.g., nitro or halogens) or steric hindrance can favor substitution at the 6-position.

  • Reductive Chlorination : The keto group of 6-(chloroacetyl)indole is reduced to a methylene group using triethylsilane (TES) in trifluoroacetic acid (TFA). This step mirrors the reduction of 6-chloro-5-(chloroacetyl)oxindole to 5-(2-chloroethyl)-6-chlorooxindole:

6-(Chloroacetyl)indoleTFATES6-(2-Chloroethyl)-1H-indole\text{6-(Chloroacetyl)indole} \xrightarrow[\text{TFA}]{\text{TES}} \text{this compound}

Optimization Insights :

  • Temperature Control : Maintaining the reaction at 0–5°C during TES addition minimizes side reactions.

  • Solvent Selection : TFA acts as both solvent and proton donor, enhancing reduction efficiency.

  • Yield : Reported yields for analogous reductions range from 65% to 70%.

Nucleophilic Alkylation of 6-Hydroxyindole Precursors

This method leverages nucleophilic substitution (SN2) to introduce the chloroethyl group, adapting methodologies from biphenyl-indole syntheses.

Synthetic Steps

  • Hydroxyethyl Introduction : 6-Hydroxyindole is treated with 1-bromo-2-chloroethane in the presence of a base (e.g., K2CO3) to form 6-(2-hydroxyethyl)indole.

  • Chlorination : The hydroxyl group is converted to chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5):

6-(2-Hydroxyethyl)indoleSOCl2This compound\text{6-(2-Hydroxyethyl)indole} \xrightarrow{\text{SOCl}_2} \text{this compound}

Critical Parameters :

  • Base Selection : Anhydrous K2CO3 in dimethylformamide (DMF) facilitates efficient alkylation.

  • Reaction Time : Extended reflux periods (10–16 hours) ensure complete substitution.

  • Purity : Recrystallization from aqueous acetone or ethanol yields >95% purity.

Adaptation of Oxindole Synthesis Routes

Modifying oxindole synthesis protocols, such as those for 6-chloro-5-(2-chloroethyl)oxindole, enables indirect access to this compound.

Key Modifications

  • Malonate Alkylation : Bis-dialkylation of nitroarenes (e.g., 2,4-difluoro-5-chloronitrobenzene) with diethyl malonate under basic conditions forms a substituted malonate intermediate.

  • Decarboxylative Cyclization : Hydrolysis and decarboxylation yield an indole skeleton instead of oxindole by omitting reductive cyclization steps.

  • Side-Chain Functionalization : Chlorination of the ethyl group via radical or ionic mechanisms introduces the chloroethyl moiety.

Challenges and Solutions :

  • Regioselectivity : Directed ortho-metalation (DoM) with lithiating agents (e.g., LDA) ensures precise functionalization at the 6-position.

  • Yield Improvement : One-pot strategies reduce intermediate isolation, boosting overall efficiency to ~70%.

Comparative Analysis of Methodologies

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Reductive Chlorination6-(Chloroacetyl)indoleTES, TFA65–70High regioselectivityRequires directed acylation
Nucleophilic Alkylation6-Hydroxyindole1-Bromo-2-chloroethane60–65Simple two-step processLow yield in chlorination step
Oxindole Route AdaptationNitroarenesDiethyl malonate70Scalable for industrial productionMulti-step, requires careful control

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroethyl)-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 6-(2-hydroxyethyl)-1H-indole using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of 6-(2-azidoethyl)-1H-indole or 6-(2-thiocyanatoethyl)-1H-indole.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 6-(2-hydroxyethyl)-1H-indole.

Scientific Research Applications

6-(2-Chloroethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(2-Chloroethyl)-1H-indole involves its interaction with biological targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzyme activity or disruption of cellular processes. This compound may also induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physicochemical properties, and biological activities of 6-(2-Chloroethyl)-1H-indole can be contextualized by comparing it to structurally related indole derivatives. Key compounds include:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities References
This compound 6-(2-Chloroethyl) C₁₀H₉ClN 181.64 High alkylating potential; reactive intermediate for further derivatization
6-Chloro-1-methyl-1H-indole 6-Cl, 1-CH₃ C₉H₈ClN 165.62 Lipophilic; methyl group enhances metabolic stability
6-(3-Chloropropoxy)-1H-indole 6-(3-Chloropropoxy) C₁₁H₁₂ClNO 209.67 Increased hydrophobicity due to longer alkyl chain; moderate reactivity
6-Chloro-5-methyl-1H-indole 6-Cl, 5-CH₃ C₉H₈ClN 165.62 Steric hindrance from methyl group reduces reactivity compared to chloroethyl
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde 1-(2-Cl-6-F-benzyl), 3-CHO C₁₆H₁₀ClFNO 287.72 Electrophilic aldehyde group enhances crosslinking potential

Key Comparative Insights

Alkylating Activity : The 2-chloroethyl group in this compound is a potent alkylating agent, enabling covalent binding to biological targets such as DNA bases. This contrasts with 6-Chloro-1-methyl-1H-indole , where the methyl group lacks alkylating capacity, rendering it less reactive but more metabolically stable .

Toxicity and Therapeutic Index: Evidence from nitrosoureas (e.g., bis(2-chloroethyl)ether derivatives) indicates that alkylating agents with moderate solubility (octanol/water partition coefficients ~1–3) balance toxicity and efficacy.

Biological Activity

6-(2-Chloroethyl)-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a chloroethyl group at the 6-position of the indole ring. This structural feature is believed to play a significant role in its biological activity.

  • Chemical Formula : C₉H₈ClN
  • Molecular Weight : 169.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may function through the following mechanisms:

  • DNA Intercalation : The indole moiety can intercalate into DNA, potentially leading to disruptions in replication and transcription processes.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cell proliferation, which may contribute to its anticancer properties.
  • Receptor Modulation : Evidence suggests that it may modulate receptor activity, particularly in pathways related to cancer cell signaling.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • A549 Lung Cancer Cells : The compound preferentially suppresses the growth of A549 cells compared to non-tumor fibroblasts, indicating selective cytotoxicity towards cancerous cells .
  • Mechanism : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

  • Broad-Spectrum Activity : Preliminary studies suggest that the compound exhibits activity against a range of bacterial and fungal pathogens. Specific data on minimum inhibitory concentrations (MICs) against various strains are still under investigation.

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the cytotoxic effects on A549 lung cancer cells.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity .
  • Antimicrobial Screening :
    • Objective : To assess the antimicrobial properties against Staphylococcus aureus and Candida albicans.
    • Results : The compound demonstrated effective inhibition at concentrations ranging from 5 to 20 µg/mL, suggesting potential as a therapeutic agent against infections.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds known for their biological activities.

Compound NameStructure TypeBiological Activity
This compoundIndole derivativeAnticancer, Antimicrobial
5-FluorouracilPyrimidine analogAnticancer
IndomethacinIndole derivativeAnti-inflammatory

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(2-Chloroethyl)-1H-indole, and how can reaction conditions be optimized for yield?

  • Answer : A common approach involves alkylation of indole precursors using chloroethylating agents. For example, copper-catalyzed click chemistry (e.g., CuI in PEG-400/DMF mixtures) has been employed for analogous indole derivatives, achieving moderate yields (~42%) after 12-hour reactions . Key optimizations include:

  • Catalyst selection : CuI accelerates azide-alkyne cycloadditions but may require inert atmospheres.
  • Solvent systems : Polar aprotic solvents like DMF enhance solubility, while PEG-400 improves reaction homogeneity.
  • Purification : Flash chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) effectively isolates the product .
    • Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYieldReference
AlkylationCuI, PEG-400/DMF, 12 h42%
PurificationFlash chromatography (EtOAc:Hexane)>95% purity

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer : Multimodal characterization is essential:

  • NMR Spectroscopy : 1H/13C NMR identifies chloroethyl substitution patterns. For example, δ ~3.8–4.2 ppm (methylene protons adjacent to Cl) and δ ~110–140 ppm (indole carbons) are diagnostic .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular ions (e.g., [M+H]+) with <5 ppm error .
  • Chromatography : TLC or HPLC (e.g., retention time ~1.32 minutes under QC-SMD-TFA05 conditions) monitors reaction progress .

Advanced Research Questions

Q. How can researchers mitigate low yields during the alkylation step of this compound synthesis?

  • Answer : Yield limitations often stem from side reactions (e.g., over-alkylation or decomposition). Strategies include:

  • Temperature control : Lower temperatures (e.g., 40°C) reduce byproduct formation in sensitive indole systems .
  • Stoichiometry : Use a 1.2–1.5 molar excess of chloroethylating agent to drive reactivity while minimizing waste .
  • Catalyst loading : Optimize CuI concentrations (e.g., 5–10 mol%) to balance reaction rate and cost .

Q. How should discrepancies in spectral data (e.g., unexpected 1H NMR peaks) be resolved during characterization?

  • Answer : Contradictions may arise from rotamers, impurities, or solvent effects. Mitigation steps:

  • Dexter Group Analysis : Compare experimental shifts with computational predictions (e.g., DFT calculations) .
  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out impurities .
  • Alternative Techniques : X-ray crystallography or IR spectroscopy can resolve ambiguities in substitution patterns .

Q. What protocols are recommended for evaluating the biological activity of this compound derivatives?

  • Answer : Focus on target-specific assays:

  • Anticancer Screening : Use cell viability assays (e.g., MTT) with IC50 calculations. Derivatives like 6-fluoro-3-(tetrahydropyridinyl)indole show activity via PAI-1 inhibition .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determinations against bacterial/fungal strains .
  • Statistical Rigor : Include triplicate measurements, positive/negative controls, and ANOVA for significance testing .

Methodological and Safety Considerations

Q. What safety precautions are critical when handling this compound intermediates?

  • Answer : Chloroethyl groups are reactive and potentially toxic. Protocols include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
  • Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO3) before disposal .

Q. How can researchers design robust structure-activity relationship (SAR) studies for indole derivatives?

  • Answer : SAR requires systematic variation:

  • Substituent Libraries : Synthesize analogs with modifications at positions 3, 5, and 6 of the indole core .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .

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